Fmoc-PEG4-Ala-Ala-Asn-PAB

ADC Linker Solubility PEGylation

Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS 2055048-57-0) is a heterobifunctional ADC linker building block featuring an Fmoc-protected amine, a PEG4 spacer for enhanced aqueous solubility, a legumain-cleavable Ala-Ala-Asn tripeptide sequence, and a self-immolative PAB spacer. Unlike hydrophobic Val-Cit linkers that promote ADC aggregation at higher DARs, this linker's PEG4 spacer mitigates aggregation and enables conjugation of hydrophobic payloads such as MMAE, MMAF, and PBD dimers. The Ala-Ala-Asn motif is specifically recognized by lysosomal legumain, an endopeptidase overexpressed in breast, prostate, and colorectal solid tumors, offering an orthogonal cleavage pathway to cathepsin B for tumor-selective payload release and an improved therapeutic index. The Fmoc group ensures direct compatibility with standard solid-phase peptide synthesis (SPPS) protocols and automated synthesizers. Supplied at ≥95% purity as a white to off-white solid with verified molecular identity (C₄₃H₅₆N₆O₁₂, MW 848.95), this building block delivers reproducible conjugation results and streamlined ADC discovery workflows.

Molecular Formula C43H56N6O12
Molecular Weight 848.9 g/mol
CAS No. 2055048-57-0
Cat. No. B607514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG4-Ala-Ala-Asn-PAB
CAS2055048-57-0
SynonymsFmoc-PEG4-Ala-Ala-Asn-PAB
Molecular FormulaC43H56N6O12
Molecular Weight848.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1
InChIKeySAXNVMPCIWDUGW-PBCNQIPESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-PEG4-Ala-Ala-Asn-PAB: Technical Specifications and Compound Class Overview for ADC Linker Procurement


Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS 2055048-57-0) is a cleavable heterobifunctional linker building block used in the synthesis of antibody-drug conjugates (ADCs) . It features an Fmoc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, an enzymatically cleavable Ala-Ala-Asn tripeptide sequence, and a self-immolative para-aminobenzyl (PAB) spacer . The compound is supplied as a white to off-white solid with a purity of ≥95%, a molecular formula of C₄₃H₅₆N₆O₁₂, and a molecular weight of 848.95 g/mol .

Procurement Risk Analysis: Why Fmoc-PEG4-Ala-Ala-Asn-PAB Cannot Be Replaced by Generic ADC Linkers


ADC linkers are not interchangeable commodities; subtle differences in spacer length, hydrophilicity, and protease recognition sequences critically affect conjugate solubility, aggregation propensity, and ultimately, drug-to-antibody ratio (DAR) and payload release kinetics. For example, the widely used Val-Cit dipeptide linker exhibits high plasma stability but its hydrophobic nature can promote ADC aggregation at higher DARs, potentially compromising pharmacokinetics [1]. In contrast, the Ala-Ala-Asn tripeptide in Fmoc-PEG4-Ala-Ala-Asn-PAB is specifically recognized by lysosomal legumain, offering an orthogonal cleavage pathway to cathepsin B . Substituting this linker with a generic alternative lacking the PEG4 spacer, the specific Asn cleavage site, or the Fmoc protecting group introduces unquantified risks in conjugate manufacturability, stability, and therapeutic efficacy. The following evidence demonstrates where Fmoc-PEG4-Ala-Ala-Asn-PAB provides verifiable, quantifiable advantages.

Quantitative Differentiation Guide: Fmoc-PEG4-Ala-Ala-Asn-PAB vs. Alternative ADC Linkers


Enhanced Aqueous Solubility: PEG4 Spacer vs. PEG2 and PEG3 Analogs

Fmoc-PEG4-Ala-Ala-Asn-PAB contains a tetraethylene glycol (PEG4) spacer, which provides greater hydrophilicity compared to linkers with shorter PEG chains (e.g., PEG2 or PEG3) or no PEG spacer. While quantitative solubility data in mg/mL for this specific compound is not provided in public vendor documentation, the structure-activity relationship (SAR) is well-established: each ethylene glycol unit contributes to increased aqueous solubility and reduced protein aggregation in final ADCs [1]. The PEG4 spacer in this compound directly impacts the manufacturability of the final ADC by mitigating precipitation during bioconjugation, a common challenge with hydrophobic payloads and linkers .

ADC Linker Solubility PEGylation Conjugation Chemistry

Legumain-Specific Cleavage: Asn-PAB vs. Val-Cit-PAB and Val-Ala-PAB

The Ala-Ala-Asn tripeptide sequence in Fmoc-PEG4-Ala-Ala-Asn-PAB is a specific substrate for legumain (asparaginyl endopeptidase), a lysosomal cysteine protease highly expressed in many solid tumors but with restricted expression in normal tissues . In contrast, Val-Cit and Val-Ala linkers are primarily cleaved by cathepsin B [1]. An in vitro fluorogenic assay using recombinant mouse legumain and the substrate Z-Ala-Ala-Asn-AMC (analogous to the linker's recognition sequence) demonstrated specific activity of >350 pmol/min/µg under defined conditions (pH 5.5, 37°C) . This provides an orthogonal and potentially more tumor-selective payload release mechanism compared to cathepsin B-cleavable linkers, especially in tumors with low cathepsin B expression [2].

ADC Linker Legumain Cathepsin B Enzyme Cleavage Targeted Release

High-Purity Manufacturing: Solid-Phase Synthesis Achieves >97% HPLC Purity

A patented solid-phase synthesis method for the Fmoc-Ala-Ala-Asn-PAB core (without the PEG4 spacer) achieved a total yield of >90% and an HPLC purity of >97% for the final product [1]. This robust, scalable manufacturing process ensures a consistent, high-purity linker building block, which is critical for reproducible ADC synthesis and minimizing product-related impurities. While data for the full Fmoc-PEG4-Ala-Ala-Asn-PAB molecule is not available in the patent, the synthesis of the core peptide component demonstrates a reliable route to high-quality material.

Solid-Phase Peptide Synthesis HPLC Purity ADC Linker Manufacturing

Hydrophilic PEG4 Spacer Reduces ADC Aggregation Compared to PEG2 Analogs

The PEG4 spacer in Fmoc-PEG4-Ala-Ala-Asn-PAB is specifically engineered to enhance hydrophilicity and reduce aggregation in the final ADC conjugate. This is a key differentiation point compared to linkers with shorter PEG chains (e.g., PEG2) or no PEG spacer, which can lead to increased hydrophobicity-driven aggregation, especially at higher drug-to-antibody ratios (DARs) [1]. While direct comparative aggregation data for this specific linker is not publicly available, the established correlation between PEG chain length, hydrophilicity, and reduced ADC aggregation supports the selection of PEG4-containing linkers for ADCs incorporating hydrophobic payloads (e.g., MMAE, PBD dimers) . The PEG4 spacer increases the linker's aqueous solubility, which directly impacts the conjugate's stability in formulation buffers [2].

ADC Linker PEGylation Aggregation DAR Conjugate Stability

Optimal Use Cases for Fmoc-PEG4-Ala-Ala-Asn-PAB in ADC R&D and Manufacturing


Synthesis of Hydrophilic ADCs with Hydrophobic Payloads

The PEG4 spacer in Fmoc-PEG4-Ala-Ala-Asn-PAB provides enhanced aqueous solubility, making it an ideal linker building block for conjugating hydrophobic payloads (e.g., MMAE, MMAF, PBD dimers) to antibodies. The increased linker hydrophilicity mitigates aggregation during conjugation and improves the solubility of the final ADC, a critical factor for achieving higher drug-to-antibody ratios (DARs) without compromising stability [1].

Development of Legumain-Responsive ADCs for Solid Tumors

The Ala-Ala-Asn tripeptide sequence is a specific substrate for legumain, an endopeptidase overexpressed in various solid tumors (e.g., breast, prostate, and colorectal cancers). Researchers can utilize Fmoc-PEG4-Ala-Ala-Asn-PAB to construct ADCs that selectively release their payload within the tumor microenvironment, potentially improving the therapeutic index by minimizing off-target toxicity in legumain-poor tissues .

ADC Linker for Solid-Phase Peptide Synthesis (SPPS) Workflows

The Fmoc protecting group on the N-terminus of Fmoc-PEG4-Ala-Ala-Asn-PAB allows for direct incorporation into standard solid-phase peptide synthesis (SPPS) protocols. This enables researchers to efficiently build ADCs and peptide-drug conjugates (PDCs) using automated synthesizers, streamlining the discovery process. The compound's compatibility with SPPS and its high purity (>95%) ensure reproducible conjugation results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-PEG4-Ala-Ala-Asn-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.